molecular formula C8H11N5O B3055185 Purine, 2-amino-6-propoxy- CAS No. 6331-91-5

Purine, 2-amino-6-propoxy-

Cat. No. B3055185
CAS RN: 6331-91-5
M. Wt: 193.21 g/mol
InChI Key: WWMYHQCOEFJVFT-UHFFFAOYSA-N
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Description

“Purine, 2-amino-6-propoxy-” is a derivative of purine, a key class of biochemically active compounds. The purine skeleton is said to be the most widely distributed N-heterocycle in nature . The structure of “Purine, 2-amino-6-propoxy-” includes a cyclohexane (pyrimidine group) and cyclopentane (imidazole group) attached to one another .


Molecular Structure Analysis

The molecular structure of “Purine, 2-amino-6-propoxy-” is based on the purine ring system, with an amine group at position 2 and a propoxy group at position 6 . The molecular weight of the compound is 193.2058 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Purine, 2-amino-6-propoxy-” are not extensively documented in the available literature. The compound has a molecular weight of 193.2058 .

Scientific Research Applications

  • Antiviral Activity

    • Purine analogs, specifically 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine, have shown potent inhibitory effects on various herpesviruses, including herpes simplex virus (HSV-1, HSV-2), varicella-zoster virus, and human cytomegalovirus. This compound has demonstrated low cytotoxicity to human cells and is an effective alternative to other antivirals like ganciclovir (Neyts et al., 1994).
  • Anti-Hepatitis B Virus (HBV) Activity

    • Novel 2-amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine esters, including variations of the purine analog, have shown significant anti-HBV activity in vitro with low cytotoxicity, indicating their potential as HBV-specific antiviral agents (Sekiya et al., 2002).
  • Efficacy in Animal Models for Herpesvirus Infections

    • In vivo studies on 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242) show effective protection against herpesvirus-induced mortality in various animal models, indicating its potential for treating herpesvirus infections in humans (Neyts et al., 1995).
  • Antiviral Agents for Herpesviruses

    • 9-[2-(Phosphonomethoxy)alkoxy]purines, another class of purine derivatives, have been found effective against herpesviruses and retroviruses, highlighting the broad spectrum of antiviral activity of purine analogs (Duckworth et al., 1991).
  • Antiviral Activity Against Influenza

    • Purine 2'-deoxy-2'-fluororibosides, particularly those with an amino group in the purine moiety, exhibit potent anti-influenza virus activity, suggesting their potential as influenza therapeutics (Tuttle et al., 1993).
  • Anticytomegalovirus Compound Evaluation

    • Compound 2242, also known as 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine, has been evaluated for retinal toxicity and efficacy against herpes simplex retinitis, showcasing its therapeutic potential in ophthalmology (Besen et al., 1995).
  • Synthesis and Antiviral Activity of Nucleosides

    • Synthesis of 2'-deoxy-4'-thio purine nucleosides has yielded compounds with potent activity against HBV and HCMV, expanding the scope of purine derivatives in antiviral research (Van Draanen et al., 1996).

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “Purine, 2-amino-6-propoxy-”. Given the wide range of biological activities associated with purine derivatives, this compound could be of interest in the development of new pharmaceuticals or bioactive compounds .

properties

IUPAC Name

6-propoxy-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMYHQCOEFJVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212701
Record name Purine, 2-amino-6-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Purine, 2-amino-6-propoxy-

CAS RN

6331-91-5
Record name Purine, 2-amino-6-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine, 2-amino-6-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (0.68 g, 29.5 mmol Aldrich lot #9621CL) was added in portions to anhydrous propanol (25 mL). Upon complete dissolution 2-amino-6-chloropurine (1 g, 5.9 mmol, Sigma lot #69F4064) was added and the reaction heated in an 85° C. oil bath under a nitrogen atmosphere for 20 hours. The solution was cooled and neutralized with Dowex 50W×12 (H+ form) (BioRad, 140-270 mesh), an acidic ion exchange resin. The resin was filtered, the filtrate collected and adsorbed onto silica gel column and eluted with CHCl3 /MeOH (9:1, v/v). Combination and evaporation of appropriate fractions gave 0.89 g of slightly impure material. Adsorption of this material onto silica gel followed by elution with EtOAc/MeOH (10:1, v/v) gave, after evaporation of combined product fractions, 0.76 g, (3.9 mmol; 67%). mp=198°-200° C.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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